molecular formula C44H35N13O11S3 B12927745 6-((2,4-Diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid CAS No. 76186-07-7

6-((2,4-Diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

Cat. No.: B12927745
CAS No.: 76186-07-7
M. Wt: 1018.0 g/mol
InChI Key: SNOKTOUJNTYKIE-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[2-[4-[[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy- is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries due to its ability to impart vivid colors to materials.

Preparation Methods

The synthesis of 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[2-[4-[[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy- involves multiple steps, primarily focusing on diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-diaminophenyl, followed by coupling with naphthalenesulfonic acid derivatives under controlled pH and temperature conditions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions typically involve agents like sodium dithionite, resulting in the cleavage of azo bonds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under acidic or basic conditions.

Common reagents used in these reactions include sodium nitrite for diazotization, and coupling agents like phenols or amines. Major products formed from these reactions include various azo derivatives and reduced amines.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[2-[4-[[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy- has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in textile and paper industries for dyeing fabrics and papers.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property allows it to interact with various molecular targets, including proteins and nucleic acids. The pathways involved often include electron transfer processes and hydrogen bonding interactions.

Comparison with Similar Compounds

Compared to other azo dyes, 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[2-[4-[[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy- stands out due to its complex structure and multiple functional groups. Similar compounds include:

  • 2-Naphthalenesulfonic acid, 6-amino-5-((2-hydroxy-4-nitrophenyl)azo)
  • 2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-(4-sulfophenyl)diazenyl]

These compounds share similar azo structures but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

76186-07-7

Molecular Formula

C44H35N13O11S3

Molecular Weight

1018.0 g/mol

IUPAC Name

6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-2-sulfoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C44H35N13O11S3/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68)

InChI Key

SNOKTOUJNTYKIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)O)S(=O)(=O)O)N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)O

Origin of Product

United States

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